2-Ethynyl-3-methylpyrazine

Descripción

Significance of Pyrazine-Containing Scaffolds in Organic and Medicinal Chemistry

Pyrazine (B50134), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the realms of organic and medicinal chemistry. fiveable.mebritannica.com The presence of these nitrogen atoms imparts distinct electronic properties, rendering the pyrazine ring electron-deficient and influencing its reactivity and intermolecular interactions. fiveable.meresearchgate.net This unique characteristic makes pyrazine derivatives valuable building blocks in the synthesis of more complex molecules. fiveable.me

In medicinal chemistry, the pyrazine nucleus is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. nih.govtandfonline.com Pyrazine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. nih.govtandfonline.com The ability of the pyrazine ring to participate in hydrogen bonding can also enhance the solubility and bioavailability of drug candidates. fiveable.menih.gov Several commercially available drugs feature a pyrazine core, underscoring its importance in drug discovery and development. researchgate.netnih.gov

Role of Ethynyl (B1212043) Functionality in Modern Organic Synthesis and Materials Science

The ethynyl group (–C≡CH), a functional group containing a carbon-carbon triple bond, plays a crucial role in modern organic synthesis and materials science. wikipedia.org Its high reactivity and linear geometry make it a versatile tool for constructing complex molecular architectures. ontosight.ainih.gov The terminal alkyne of the ethynyl group is particularly useful in a variety of chemical transformations, including coupling reactions like the Sonogashira coupling and "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. These reactions are highly efficient and selective, enabling the facile linking of different molecular fragments. researchgate.net

In materials science, the rigidity and π-conjugation of the ethynyl group are highly desirable properties for the design of novel materials. nih.gov Aryl-ethynyl linkages are often used as rigid spacers to construct well-defined supramolecular assemblies, conductive polymers, and metal-organic frameworks (MOFs). nih.gov The electronic properties conferred by the ethynyl group can be tuned to create materials with specific optical and electronic functionalities. nih.gov

Research Context and Importance of 2-Ethynyl-3-methylpyrazine as a Target Compound

The compound this compound emerges as a significant research target at the intersection of pyrazine chemistry and the utility of the ethynyl group. The combination of the biologically relevant pyrazine scaffold with the synthetically versatile ethynyl functionality creates a molecule with considerable potential. The methyl group at the 3-position can also influence the compound's steric and electronic properties.

Research into this compound and its derivatives is driven by the prospect of discovering new therapeutic agents, functional materials, and synthetic intermediates. For instance, ethynyl-substituted pyrazines can serve as key building blocks for constructing more complex drug candidates, potentially leading to enhanced potency and selectivity. frontierspecialtychemicals.com The ethynyl group provides a reactive handle for further molecular elaboration and bioconjugation. In materials science, the incorporation of this pyrazine derivative into polymers or frameworks could lead to materials with novel electronic, optical, or catalytic properties. The study of this compound, therefore, represents a strategic effort to leverage the advantageous properties of both the pyrazine core and the ethynyl group for the advancement of chemical science.

| Property | Value |

| CAS Number | 41039-83-2 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₆N₂ sigmaaldrich.com |

| Molecular Weight | 118.14 g/mol sigmaaldrich.com |

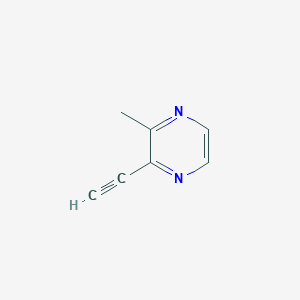

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMMLPHEHHODSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41039-83-2 | |

| Record name | 2-Ethynyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynyl 3 Methylpyrazine

Exploration of Pyrazine (B50134) Ring Formation Strategies Applicable to 2-Ethynyl-3-methylpyrazine Precursors

The foundation of the target molecule is the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement. researchgate.netijbpas.com The synthesis of the substituted pyrazine core is a critical first step, for which several classical and modern methods have been developed.

The most direct and classical route for assembling the pyrazine ring involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.comrsc.org This reaction initially forms a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. researchgate.net To produce a precursor for this compound, a substituted starting material such as propane-1,2-diamine can be condensed with a 1,2-dicarbonyl compound.

Alternative condensation strategies include the reaction of diamines with α-halo ketones, epoxides, or alkanolamines. tandfonline.comnih.govajgreenchem.com Symmetrical pyrazines can also be efficiently prepared through the self-condensation of α-amino ketones; however, using two different α-amino ketones to create unsymmetrical pyrazines can result in a mixture of products. rsc.org A patent for the synthesis of SHP2 inhibitors describes a relevant method where propane-1,2-diamine is reacted with diethyl 2-oxopropanedioate in ethanol (B145695) to form ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, showcasing a practical condensation approach to a substituted methylpyrazine. google.com

Table 1: Overview of Condensation Reactions for Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Initial Product | Key Features | Reference |

|---|---|---|---|---|

| 1,2-Diamine | 1,2-Diketone | Dihydropyrazine | Classical, straightforward route; requires subsequent oxidation. | tandfonline.comrsc.org |

| α-Amino Ketone | (Self-condensation) | Dihydropyrazine | Efficient for symmetrical pyrazines; can produce mixtures for unsymmetrical products. | rsc.org |

| Diamine | α-Halo Ketone | Pyrazine Derivative | Alternative to diketones. | rsc.orgnih.gov |

| Ethylenediamine | Propylene Glycol | 2-Methylpyrazine | Industrial method often using catalysts like copper-chromium or silver. | tandfonline.comajgreenchem.com |

| Propane-1,2-diamine | Diethyl 2-oxopropanedioate | Substituted Methylpyrazine | Demonstrates synthesis of specific, functionalized methylpyrazines. | google.com |

The conversion of non-aromatic precursors to the stable aromatic pyrazine ring is a critical dehydrogenation (or oxidation) step. Following the initial condensation to a dihydropyrazine, oxidizing agents such as copper(II) oxide or manganese oxide are commonly used. researchgate.net

More advanced methods focus on the direct dehydrogenation of piperazines (the fully saturated analog of pyrazines) or the dehydrogenative coupling of simpler, acyclic precursors. nih.gov A notable method is the vapor-phase dehydrogenation of substituted piperazines over copper-chromium oxide catalysts. acs.org High yields of pyrazines can also be achieved through the dehydrogenation of piperazines using a palladium catalyst. tandfonline.comajgreenchem.com

In a move toward more sustainable processes, acceptorless dehydrogenative coupling (ADC) has emerged. nih.govacs.org For instance, the self-coupling of 2-aminoalcohols catalyzed by manganese pincer complexes can produce symmetrical 2,5-dialkyl-substituted pyrazines, generating only hydrogen gas and water as byproducts, which is an atom-economical and environmentally benign approach. nih.govacs.org

Installation of the Ethynyl (B1212043) Group onto Pyrazine Ring Systems

Once a suitable 3-methylpyrazine precursor, typically a 2-halo-3-methylpyrazine, is synthesized, the next stage is the installation of the ethynyl group. This is most commonly achieved through palladium-catalyzed cross-coupling reactions. rsc.org

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com This reaction is ideally suited for the synthesis of this compound from a precursor like 2-bromo- or 2-chloro-3-methylpyrazine. The reaction is conducted in the presence of a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and a base, such as an amine, which also may serve as the solvent. wikipedia.orgorganic-chemistry.org

The general mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the halopyrazine to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The copper cycle involves the formation of the reactive copper acetylide species from the terminal alkyne and the copper(I) salt. hes-so.ch

Research on the Sonogashira coupling of 2-amino-3-bromopyridines provides a close analog for the conditions that would be effective for a halomethylpyrazine. scirp.org Optimized conditions in that system included a palladium catalyst (Pd(CF3COO)2), a phosphine (B1218219) ligand (PPh3), copper(I) iodide (CuI) as a co-catalyst, and triethylamine (B128534) as the base in a solvent like DMF at elevated temperatures. scirp.org

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Halide | 2-Bromo-3-methylpyrazine | Electrophilic coupling partner. | wikipedia.org |

| Terminal Alkyne | (Trimethylsilyl)acetylene | Nucleophilic coupling partner (often protected). | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. | numberanalytics.com |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne by forming a copper acetylide intermediate. | hes-so.ch |

| Base | Triethylamine, Diethylamine | Neutralizes the HX byproduct and can act as a solvent. | wikipedia.org |

| Ligand (Optional) | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences reactivity. | scirp.org |

While the traditional Sonogashira reaction is robust, concerns over the toxicity of the copper co-catalyst have led to the development of copper-free Sonogashira coupling protocols. wikipedia.orgorganic-chemistry.org These methods still rely on a palladium catalyst but proceed without the copper acetylide intermediate, offering a more environmentally friendly alternative.

Another related palladium-catalyzed reaction is the Heck alkynylation. An efficient protocol for the Heck alkynylation of benzyl (B1604629) chlorides with terminal alkynes has been developed using a palladium catalyst with an XPhos ligand, avoiding the need for a copper co-catalyst. organic-chemistry.org While the substrate is different, it represents another facet of palladium catalysis for forming C(sp²)-C(sp) bonds, which is the core transformation required for synthesizing ethynylpyrazines.

Development of Sustainable and Efficient Synthetic Routes to this compound

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and "green" principles. For the synthesis of this compound, this involves optimizing both the pyrazine ring formation and the subsequent ethynylation step.

For the pyrazine core, strategies that improve atom economy and reduce waste are highly desirable. The manganese-catalyzed dehydrogenative coupling of 2-aminoalcohols is a prime example of a sustainable method, as its only byproducts are water and hydrogen gas. acs.org Additionally, one-pot syntheses that minimize purification steps and solvent usage, such as the t-BuOK catalyzed condensation of diketones and diamines, represent a greener approach. tandfonline.com The use of novel, benign catalysts, such as onion extract for pyrazine synthesis, is also being explored. ajgreenchem.com

In the ethynylation step, sustainability efforts focus on eliminating toxic reagents and improving catalyst efficiency. The development of copper-free Sonogashira reactions is a significant step in this direction. organic-chemistry.org Furthermore, designing reactions that can be performed in greener solvents, such as water, enhances the environmental profile of the synthesis. organic-chemistry.org The use of highly active, heterogeneous single-atom palladium catalysts allows for very low catalyst loading and easier separation and recycling, which is beneficial for large-scale, sustainable production. hes-so.ch Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful tool for developing shorter, more efficient, and sustainable routes toward complex molecules and could be applied to create pyrazine precursors. acs.org

Spectroscopic and Structural Characterization of 2 Ethynyl 3 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-ethynyl-3-methylpyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazine (B50134) ring protons (H-5 and H-6) would appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the nitrogen atoms. The ethynyl (B1212043) proton (≡C-H) would resonate in a characteristic region, and the methyl protons (-CH₃) would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 (pyrazine) | ~8.4 | d |

| H-6 (pyrazine) | ~8.3 | d |

| ≡C-H (ethynyl) | ~3.2 | s |

Note: Predicted values are based on the analysis of similar pyrazine and alkyne structures. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the pyrazine ring would appear in the downfield region, with those directly bonded to nitrogen atoms being the most deshielded. The sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts, and the methyl carbon would be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (pyrazine) | ~145 |

| C-3 (pyrazine) | ~150 |

| C-5 (pyrazine) | ~142 |

| C-6 (pyrazine) | ~140 |

| C≡C (alkyne) | ~80 |

| ≡C-H (alkyne) | ~78 |

Note: Predicted values are based on the analysis of similar pyrazine and alkyne structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the H-5 and H-6 protons of the pyrazine ring would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl group, the ethynyl CH, and the pyrazine CH groups based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-2 and C-3 of the pyrazine ring and the alkyne carbon attached to the ring. For instance, correlations would be expected between the methyl protons and C-3 and C-2, and between the ethynyl proton and C-2 and the other alkyne carbon.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the following characteristic absorption bands would be anticipated in its IR spectrum:

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C≡C stretch: A weak band in the region of 2100-2140 cm⁻¹, corresponding to the carbon-carbon triple bond stretching vibration. This band is often weak in symmetrically substituted alkynes but should be observable in this molecule.

C-H stretch (aromatic and methyl): Bands in the 2900-3100 cm⁻¹ region.

C=N and C=C stretch (pyrazine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-H bend (in-plane and out-of-plane): Bands in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the C≡C stretch, which is often more intense in the Raman spectrum than in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₇H₆N₂), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 118.05 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass and confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrazines involve the loss of HCN or the cleavage of side chains. For this compound, characteristic fragments might arise from the loss of the ethynyl group or the methyl group, as well as the fragmentation of the pyrazine ring itself. Predicted collision cross-section values for various adducts have been calculated using computational methods. Current time information in Bangalore, IN.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions if a suitable single crystal of this compound could be obtained. As of now, there is no publicly available crystal structure data for this specific compound. The synthesis and crystallographic characterization of related ethynylpyrimidine metal complexes have been reported, demonstrating the feasibility of obtaining crystal structures for similar heterocyclic alkynes.

Reactivity and Chemical Transformations of 2 Ethynyl 3 Methylpyrazine

Reactions at the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of addition and coupling reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. While specific studies on 2-ethynyl-3-methylpyrazine are not extensively documented, the general mechanism and broad applicability of the CuAAC reaction suggest its feasibility with this substrate. The reaction typically proceeds under mild conditions, often in a mixture of water and an organic solvent, using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

The expected reaction would involve the coupling of this compound with an organic azide (B81097) (R-N₃) to yield a 1-(3-methylpyrazin-2-yl)-4-R-1H-1,2,3-triazole. This transformation is valuable for linking the pyrazine (B50134) core to various molecular scaffolds in fields such as medicinal chemistry and materials science.

Table 1: Expected Parameters for CuAAC Reaction of this compound

| Parameter | Typical Conditions | Expected Product |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | 1-(3-methylpyrazin-2-yl)-4-R-1H-1,2,3-triazole |

| Solvent | t-BuOH/H₂O, DMF, or other polar solvents | |

| Temperature | Room temperature to mild heating | |

| Reactants | This compound, Organic Azide (R-N₃) |

Hydration: The addition of water across the triple bond of the ethynyl group, known as hydration, typically occurs in the presence of an acid catalyst, often with a mercury(II) salt, to yield a ketone. For this compound, this reaction would be expected to follow Markovnikov's rule, leading to the formation of 2-acetyl-3-methylpyrazine. The reaction proceeds via the formation of an intermediate enol which then tautomerizes to the more stable keto form.

Hydroamination: The addition of an N-H bond of an amine across the alkyne, or hydroamination, can be catalyzed by various transition metals, including rhodium and iridium complexes. This reaction provides a direct route to enamines or imines, which can be further reduced to amines. The regioselectivity of the hydroamination of this compound would depend on the specific catalyst and reaction conditions employed, potentially yielding either the Markovnikov or anti-Markovnikov addition product.

The ethynyl group of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond by reacting a terminal alkyne with an aryl or vinyl halide. In the context of this compound, this reaction would involve coupling with various aryl or vinyl halides (R-X) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. This would result in the formation of 2-(2-arylethynyl)-3-methylpyrazine or 2-(2-vinylethynyl)-3-methylpyrazine derivatives. The synthesis of various 2,5-di(aryleneethynyl)pyrazine derivatives has been successfully achieved using standard Sonogashira conditions. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions of Ethynylpyrazines

| Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine base | 2-(Arylethynyl)-3-methylpyrazine / 2-(Vinylethynyl)-3-methylpyrazine |

| Heck-type Reaction | This compound, Alkene | Pd(0) complex | Enyne derivatives |

Reactivity of the Pyrazine Ring System in this compound

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, particularly towards nucleophiles.

The electron-deficient character of the pyrazine ring facilitates nucleophilic attack. While direct nucleophilic addition to the unsubstituted ring is challenging, the presence of a good leaving group allows for nucleophilic aromatic substitution (SNAr). For instance, chloropyrazines readily undergo substitution reactions with various nucleophiles. rsc.orgrsc.org Although this compound itself does not possess a leaving group on the ring, understanding the reactivity of related halopyrazines provides insight into the potential for functionalization of the pyrazine core. For example, a related compound, 2-chloro-3-methylpyrazine, could serve as a precursor where the chlorine atom is displaced by a nucleophile prior to the introduction of the ethynyl group via a Sonogashira coupling.

The reactivity of chloropyrazines towards nucleophiles is enhanced by the presence of the ring nitrogen atoms, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

Table 3: Examples of Nucleophilic Substitution on Chloropyrazines

| Nucleophile | Product of Reaction with a Chloropyrazine |

| Sodium methoxide | Methoxypyrazine |

| Sodium benzyl (B1604629) oxide | Benzyloxypyrazine |

| Sodium benzyl sulphide | Benzylthiopyrazine |

| Sodium hydroxide | Hydroxypyrazine |

Data sourced from studies on various chloropyrazines. rsc.orgrsc.org

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides. The oxidation of substituted pyrazines can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The oxidation of a pyrazine ring generally leads to the formation of a mono-N-oxide, and under more forcing conditions, a di-N-oxide can be obtained. rsc.org

For this compound, oxidation would be expected to occur at one or both of the nitrogen atoms. The presence of the electron-donating methyl group and the electron-withdrawing ethynyl group could influence the regioselectivity of the N-oxidation. The formation of pyrazine-N-oxides can significantly alter the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic reactions.

Reduction of the Pyrazine Ring to Dihydropyrazines and Piperazines

The aromatic pyrazine ring can be fully or partially reduced to yield dihydropyrazines and piperazines, respectively. These transformations are significant as the resulting saturated heterocyclic scaffolds are prevalent in a vast number of biologically active compounds. The reduction of the pyrazine core typically requires catalytic hydrogenation under specific conditions, as the aromaticity of the ring imparts considerable stability.

While studies detailing the specific reduction of this compound are not extensively documented, the hydrogenation of substituted pyrazines is a well-established methodology. Catalytic asymmetric hydrogenation, in particular, has emerged as a powerful tool for producing chiral piperazines, which are highly valuable in medicinal chemistry. nih.govacs.org Iridium and Palladium-based catalysts are commonly employed for this purpose.

The process involves the stepwise reduction of the aromatic system. The initial hydrogenation leads to the formation of a dihydropyrazine (B8608421) intermediate, which is typically not isolated and undergoes further reduction to the more stable tetrahydropyrazine (B3061110) (piperazine) ring. dicp.ac.cn The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, are critical for achieving high yields and, in the case of asymmetric hydrogenation, high enantioselectivity. acs.org For a substrate like this compound, the conditions must be carefully selected to favor the reduction of the pyrazine ring over the ethynyl group, or to achieve the simultaneous reduction of both moieties if desired.

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Pyrazines

| Catalyst System | Substrate Type | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Ir-based catalyst with chiral ligand | Substituted Pyrazines | H₂ (pressure varies), Solvent (e.g., Toluene, Dioxane) | Chiral Piperazines | High yields and enantioselectivities (up to 96% ee) are achievable. The pyrazine is activated by alkyl halides. | nih.govacs.orgacs.org |

Regioselectivity and Stereoselectivity in Derivatization of this compound

The derivatization of this compound can occur at the pyrazine ring or at its methyl and ethynyl side chains. The outcome of these reactions is dictated by the inherent electronic properties of the molecule, which influence the regioselectivity of chemical attack.

The pyrazine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character has several consequences:

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack on its carbon atoms. Such reactions are generally difficult and require harsh conditions. researchgate.net Electrophilic attack, when it occurs, is more likely to happen at the nitrogen atoms (e.g., protonation or quaternization), which act as Lewis bases. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly if a good leaving group (like a halogen) is present on the ring. youtube.comrsc.org For this compound itself, direct nucleophilic attack on the ring carbons is not a primary reaction pathway without a leaving group.

The primary sites for selective derivatization are the side chains:

Methyl Group Reactivity: The methyl group at the C-3 position is adjacent to a ring nitrogen atom, which acidifies its protons. This allows for regioselective deprotonation (lithiation) using a strong base like n-butyllithium (n-BuLi). The resulting benzyl-type anion is a potent nucleophile that can react with various electrophiles, enabling the elaboration of the methyl side chain. This strategy has been successfully applied to 2,3-dimethylpyrazine, where one methyl group is selectively functionalized. mdpi.com

Ethynyl Group Reactivity: The terminal alkyne at the C-2 position is the most versatile functional handle for derivatization. It can participate in a wide array of reactions characteristic of terminal alkynes, including deprotonation to form an acetylide, transition-metal-catalyzed cross-coupling reactions, and cycloadditions. These reactions are highly regioselective, occurring specifically at the terminal carbon of the ethynyl group.

Synthesis of Complex Pyrazine-Ethynyl Hybrid Molecules

The ethynyl group of this compound serves as a powerful anchor point for constructing larger, more complex molecular structures through carbon-carbon and carbon-heteroatom bond-forming reactions. Two of the most prominent methods for this purpose are the Sonogashira coupling and the azide-alkyne cycloaddition ("click chemistry").

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is exceptionally useful for linking the this compound core to other aromatic or heteroaromatic systems, providing a straightforward route to conjugated π-systems. The reaction conditions are generally mild and tolerant of a wide range of functional groups. ntu.edu.twlibretexts.org

Table 2: General Conditions for Sonogashira Coupling

| Alkyne Substrate | Halide Partner | Catalyst System | Base / Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Aryl/Vinyl Iodide or Bromide | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Amine (e.g., NEt₃, Diethylamine) | Aryl/Vinyl-substituted Alkyne | wikipedia.orgorganic-chemistry.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. dntb.gov.uaarkat-usa.org This reaction provides a robust and reliable method for covalently linking the pyrazine scaffold to virtually any molecule that can be functionalized with an azide group. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final hybrid molecule. nih.gov

This strategy has been widely used to synthesize a variety of pyrazole-triazole and other heteroaryl-triazole hybrids for applications in medicinal chemistry. nih.govchemrxiv.org The synthesis of pyrazine-triazole hybrids follows the same principle, offering a modular approach to building complex molecular libraries.

Table 3: Synthesis of Heteroaryl-Triazole Hybrids via CuAAC

| Reaction Type | Alkyne Component | Azide Component | Catalyst | Conditions | Product | Reference |

|---|

Computational and Theoretical Studies on 2 Ethynyl 3 Methylpyrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule. nih.gov These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons and the resulting molecular properties. For pyrazine (B50134) derivatives, these studies are crucial for understanding their electronic behavior, which influences their chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is particularly effective for predicting the ground-state molecular geometry by finding the lowest energy arrangement of atoms in space. mdpi.com DFT calculations can determine key structural parameters like bond lengths, bond angles, and dihedral angles.

For pyrazine-containing macrocycles and related compounds, DFT has been successfully used to provide a good description of their geometry and electronic features. mdpi.com The process involves optimizing the molecular structure to find the minimum on the potential energy surface. While specific DFT calculations for the geometry of 2-Ethynyl-3-methylpyrazine are not detailed in the available literature, the methodology is standard for this class of compounds. The typical output of such a calculation would provide the precise coordinates of each atom, defining the molecule's three-dimensional shape.

Table 1: Key Geometric Parameters Determined by DFT

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-H). |

| Bond Angles | The angle formed between three connected atoms. |

| Dihedral Angles | The angle between two planes, each defined by three atoms, which describes the rotation around a bond. |

| Molecular Energy | The total energy of the molecule at its optimized geometry. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more reactive and can be easily excited. libretexts.org

While specific FMO analysis for this compound is not available, quantum chemical calculations on the closely related compound 2,5-di(phenylethynyl)-3,6-dimethylpyrazine have been performed. These calculations established a HOMO-LUMO gap of 3.56 eV for this derivative. researchgate.net This value provides an estimate of the electronic stability and potential reactivity within this family of ethynylpyrazine compounds.

Table 2: Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | H ighest O ccupied M olecular O rbital | Represents the ability to donate electrons; associated with nucleophilicity. youtube.com |

| LUMO | L owest U noccupied M olecular O rbital | Represents the ability to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. libretexts.orgnih.gov |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting various types of molecular spectra. Time-dependent density functional theory (TDDFT) is a common method used to simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions between molecular orbitals. nih.gov By calculating the energies of these transitions, TDDFT can predict the absorption wavelengths, which helps in the interpretation of experimental spectra.

Furthermore, computational methods can predict vibrational spectra (infrared and Raman). By calculating the normal modes of vibration and their corresponding frequencies, these models can generate a theoretical spectrum. nih.gov This is particularly useful for assigning specific peaks in an experimental IR or Raman spectrum to the vibrations of particular functional groups within the molecule. For pyrazine-based macrocycles, DFT has been used to calculate and describe IR spectra based on the analysis of potential energy distribution. nih.govmdpi.com

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers a powerful lens for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of how reactants are converted into products, including the energy barriers that must be overcome.

For instance, the synthesis of pyrazine derivatives often involves reactions like metalation followed by trapping with an electrophile. mdpi.com Computational studies could model such a reaction by:

Calculating the stability of proposed reaction intermediates.

Locating the transition state structure connecting reactants and products.

Determining the activation energy of the reaction, which governs the reaction rate.

These theoretical insights can be used to rationalize experimental observations and to predict the feasibility of new synthetic routes.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule. nih.gov

An MD simulation could be used to explore the conformational landscape of this compound. This would involve studying the rotation around single bonds, such as the bond connecting the ethynyl (B1212043) group to the pyrazine ring. The simulation would track the trajectory of each atom, providing information on:

Preferred Conformations: The lowest energy shapes the molecule tends to adopt.

Conformational Stability: How stable these conformations are over time. rawdatalibrary.net

Intermolecular Interactions: How the molecule interacts with solvent molecules or other species. rawdatalibrary.net

Such simulations are valuable for understanding how the molecule behaves in a realistic environment, which is crucial for predicting its interactions in biological or material systems. mdpi.com

Materials Science and Supramolecular Chemistry Applications of 2 Ethynyl 3 Methylpyrazine Derivatives

Incorporation into Conjugated Organic Materials

The presence of the electron-deficient pyrazine (B50134) ring and the reactive ethynyl (B1212043) group in 2-ethynyl-3-methylpyrazine derivatives makes them highly suitable for the synthesis of novel conjugated organic materials. These materials are of significant interest due to their potential applications in electronic and optoelectronic devices.

Synthesis of Poly(ethynylpyrazine) Analogues

The synthesis of poly(ethynylpyrazine) analogues derived from this compound can be effectively achieved through Sonogashira cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In this context, derivatives of this compound can be polymerized with dihaloaromatic comonomers to yield highly conjugated polymers. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netscielo.org.mx

The properties of the resulting polymers, such as their solubility, molecular weight, and optoelectronic characteristics, can be tuned by modifying the substituents on the pyrazine ring and the nature of the aromatic comonomer. For instance, the introduction of bulky side groups can enhance solubility, while the choice of the comonomer can alter the electronic band gap of the polymer. A series of 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized in moderate yields by reacting 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with various ethynylarenes under standard Sonogashira conditions. researchgate.net

Table 1: Examples of 2,5-Di(aryleneethynyl)pyrazine Derivatives Synthesized via Sonogashira Coupling researchgate.net

| Aryl Group | Product Yield (%) |

| Phenyl | 41 |

| 2-Pyridyl | 25 |

| 4-Ethylphenyl | 38 |

| 4-Chlorophenyl | 35 |

| 4-Biphenyl | 23 |

The polymerization of ethynyl-substituted phenothiazines, accessible through Sonogashira coupling, has also been demonstrated using rhodium-catalysis, yielding soluble polyacetylenes with narrow molecular weight distributions. researchgate.net This methodology could potentially be adapted for the polymerization of this compound derivatives.

Optoelectronic Device Applications (e.g., Organic Light-Emitting Diodes)

The electron-deficient nature of the pyrazine ring imparts favorable electron-transporting properties to its derivatives, making them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net When incorporated into the emissive layer of an OLED, these materials can facilitate charge balance and improve device efficiency.

Research on 2,5-di(aryleneethynyl)pyrazine derivatives has shown that they can act as efficient dopants in the emissive layer of OLEDs. For example, single-layer OLEDs using MEH-PPV as the emissive polymer demonstrated a significant enhancement in external quantum efficiencies when doped with 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine. researchgate.net This improvement is attributed to the enhanced electron-transporting properties of the pyrazine-based dopant. researchgate.net

Quantum chemical calculations on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine have revealed that its HOMO-LUMO gap is lower than that of its phenylene analogue, di(phenylethynyl)benzene. researchgate.net The nitrogen atoms in the pyrazine ring localize the HOMO on the central ring's carbon atoms, which is a desirable characteristic for electron-transporting materials. researchgate.net

Table 2: Optoelectronic Properties of a 2,5-Di(phenylethynyl)pyrazine Derivative researchgate.net

| Compound | HOMO-LUMO Gap (eV) | Emission Maxima (nm) in Cyclohexane |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | 3.56 | 379, 395 |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrazine Linkers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The geometry and functionality of the organic linker play a crucial role in determining the structure and properties of the resulting MOF. researchgate.netnih.gov Pyrazine and its derivatives are widely used as linkers in the synthesis of MOFs due to their ability to coordinate with metal centers through their nitrogen atoms, leading to the formation of diverse and stable network structures. researchgate.netnih.govsemanticscholar.orgnih.govresearchgate.net

While specific studies on this compound as a linker in MOFs are not extensively documented, the general principles of using pyrazine-based linkers can be applied. The ethynyl group in this compound could offer further possibilities for post-synthetic modification of the MOF structure, allowing for the introduction of additional functionalities. The methyl group can also influence the steric environment around the coordination site, potentially leading to unique framework topologies. The synthesis of pyrazine-pillared MOFs has been reported, demonstrating the versatility of pyrazine as a connecting ligand. nih.gov

Design of Self-Assembled Systems and Nanostructures

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry and nanotechnology. Pyrazine derivatives have been shown to be excellent building blocks for the construction of self-assembled systems due to their planar structure and the presence of nitrogen atoms capable of participating in hydrogen bonding and other intermolecular interactions. beilstein-journals.org

The self-assembly of pyrazine-derived molecules at interfaces has been investigated using scanning tunneling microscopy, revealing the formation of ordered molecular adlayers. beilstein-journals.org The molecular packing in these structures is governed by a delicate balance of intermolecular forces, including hydrogen bonding and molecule-substrate interactions. beilstein-journals.org The ethynyl group in this compound can participate in π-π stacking interactions, further directing the self-assembly process and leading to the formation of specific nanostructures such as molecular wires or 2D sheets. The design of such systems is crucial for the development of molecular-scale electronic devices.

Medicinal Chemistry and Biological Activity Investigations of 2 Ethynyl 3 Methylpyrazine Based Scaffolds

Structure-Activity Relationship (SAR) Studies on Derivatives Containing the 2-Ethynyl-3-methylpyrazine Moiety

While direct Structure-Activity Relationship (SAR) studies on this compound are not available, analysis of related pyrazine-containing molecules provides valuable insights. The pyrazine (B50134) ring is a common scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.govnih.gov

For pyrazine derivatives investigated as kinase inhibitors, SAR studies have shown that the pyrazine core often acts as a hinge-binding motif, interacting with the backbone of the target protein. nih.gov The substituents on the ring dictate the potency and selectivity. For instance, in a series of pyrazine-pyridine biheteroaryls developed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, modifications at positions analogous to the methyl and ethynyl (B1212043) groups of this compound were critical for activity. nih.gov Small alkyl groups can provide beneficial steric interactions and improve metabolic stability, while functional groups like amines are often used to form key hydrogen bonds. nih.gov

The ethynyl group, in particular, is a versatile substituent in SAR studies. In the context of kinase inhibitors, an ethynylphenyl group has been shown to be crucial for the activity of certain pyrrolo[2,3-b]pyrazine derivatives targeting Fibroblast Growth Factor Receptor (FGFR). nih.gov The rigidity and linear geometry of the ethynyl group can position larger terminal moieties, such as an aryl ring, deep within a hydrophobic pocket of the enzyme's active site. nih.gov Furthermore, terminal alkynes can act as covalent warheads, forming irreversible bonds with nucleophilic residues like cysteine near the active site, a strategy used to achieve potent and prolonged inhibition. nih.gov Therefore, in a hypothetical derivative of this compound, the methyl group would likely influence solubility and steric fit, while the ethynyl group could be a key anchor for binding or a reactive handle for covalent modification.

Design Principles for Ligands Incorporating the this compound Unit

The design of bioactive ligands is guided by the physicochemical properties of the core scaffold and its intended biological target. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. nih.gov These nitrogen atoms are weak bases and can act as hydrogen bond acceptors, which is a fundamental principle in designing ligands that interact with biological macromolecules like enzymes and receptors. nih.gov

Ligands incorporating a this compound unit can be designed based on several key principles:

Scaffold Hopping and Core Refinement: The pyrazine nucleus can serve as a bioisostere for other aromatic rings, such as benzene (B151609) or pyridine, in known active compounds. nih.gov Its specific electronic and steric properties can lead to improved potency, selectivity, or pharmacokinetic profiles.

Exploitation of the Ethynyl Group: The terminal alkyne is a highly valuable functional group in modern drug design. It can be used in several ways:

As a Linker: Its rigid, linear structure makes it an ideal linker to connect the pyrazine core to another pharmacophore without adding excessive conformational flexibility.

For "Click" Chemistry: The ethynyl group is the key functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click" reaction. This allows for the easy and modular synthesis of complex molecules, such as linking the pyrazine scaffold to peptides or other targeting moieties. imist.ma

As an Irreversible Binder: As mentioned, it can be designed to form covalent bonds with target proteins, leading to irreversible inhibition. nih.gov

Fragment-Based Drug Design (FBDD): The this compound unit can be considered a molecular fragment. In FBDD, such fragments are screened for weak binding to a target, and then elaborated or combined with other fragments to build a potent ligand. The pyrazine provides a stable core for vector-based elaboration, while the ethynyl and methyl groups provide points for chemical modification.

Exploration of Pharmacological Activities of Pyrazine-Ethynyl Hybrid Compounds

Pyrazine derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The hybridization of the pyrazine core with other pharmacologically active moieties often leads to compounds with enhanced potency and novel mechanisms of action.

The pyrazine scaffold is a component of many compounds synthesized and evaluated for antimicrobial properties. Studies on pyrazine-containing hybrids have demonstrated their potential against both bacteria and fungi. For example, a series of pyrazine sulfonamide derivatives were synthesized and showed potent activity against the Gram-positive bacterium Staphylococcus aureus. jetir.org Similarly, pyrazine-containing thiazoline (B8809763) and thiazolidinone hybrids have been evaluated against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria, as well as against Mycobacterium tuberculosis. nih.gov In these studies, the combination of the pyrazine ring with the thiazole-based heterocycle was found to be essential for significant antimicrobial activity. nih.gov

While no data exists for this compound specifically, the research on related structures suggests that this scaffold could serve as a valuable building block for new antimicrobial agents. The lipophilicity conferred by the methyl group and the potential for further functionalization via the ethynyl group could be leveraged to optimize activity against various microbial strains.

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Type | Test Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Pyrazine-Thiazoline Hybrid (Compound 11) | S. aureus | 3.12 | nih.gov |

| Pyrazine-Thiazoline Hybrid (Compound 12) | S. aureus | 3.12 | nih.gov |

| Pyrazine-Thiazoline Hybrid (Compound 11) | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Pyrazine-Thiazoline Hybrid (Compound 12) | M. tuberculosis H37Rv | 6.25 | nih.gov |

Certain fused pyrazine systems have been explored for their anti-inflammatory properties. For instance, derivatives of pyrazolo[3,4-b]pyrazine were evaluated in a carrageenan-induced rat paw edema assay, a standard model for acute inflammation. nih.gov Some compounds in this class exhibited anti-inflammatory activity comparable to the reference drug indomethacin. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenases (COXs) or lipoxygenases (LOXs). nih.gov While direct evidence is lacking for simple ethynyl-pyrazines, the established role of related heterocyclic systems like pyrazoles and pyrazolines as anti-inflammatory agents suggests this could be a fruitful area of investigation. nih.govresearchgate.net The structural features of this compound could be adapted to target key enzymes in inflammatory pathways.

The development of pyrazine derivatives as anticancer agents is an active area of research, with a particular focus on their use as kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazine scaffold has been successfully incorporated into inhibitors of several important cancer-related kinases.

Notably, a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines were developed as irreversible inhibitors of FGFR, demonstrating the utility of the ethynyl-pyrazine motif in targeting this kinase family. nih.gov Other research has focused on nih.govfrontiersin.orgnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. frontiersin.org One of the most promising compounds from this series, compound 17l , showed excellent kinase inhibitory activity and potent antiproliferative effects against several cancer cell lines. frontiersin.org These studies highlight a clear design strategy where the pyrazine core serves as a central scaffold, with substituents engineered to target specific features of the kinase ATP-binding site. The ethynyl group in this compound could be used to probe such interactions, potentially leading to potent and selective anticancer agents.

Environmental and Analytical Chemistry Research Pertaining to 2 Ethynyl 3 Methylpyrazine

Trace Analysis and Detection Methods in Complex Matrices

The detection and quantification of trace amounts of volatile and semi-volatile compounds like 2-ethynyl-3-methylpyrazine in complex matrices, such as food, beverages, and environmental samples, present significant analytical challenges. The inherent complexity and the presence of interfering substances in these matrices necessitate highly sensitive and selective analytical methods. Research on analogous alkylpyrazines, which are important flavor components in a variety of foods, provides a framework for the probable analytical approaches for this compound.

Advanced analytical techniques are required to isolate and identify such compounds at concentrations that can be as low as nanograms per liter. A prevalent method for the analysis of similar volatile pyrazine (B50134) derivatives is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique involves the extraction of volatile analytes from the sample's headspace onto a coated fiber, followed by thermal desorption into the GC for separation and subsequent detection by MS. The selection of the SPME fiber coating is critical for efficient extraction; for instance, a divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS) fiber has proven effective for isolating various pyrazines from wine matrices. researchgate.net

Method optimization is crucial and involves adjusting parameters such as sample pH, dilution factor, extraction time, and temperature to achieve the best sensitivity and reproducibility. For example, in the analysis of 3-alkyl-2-methoxypyrazines in wine, optimal results were obtained at a pH of approximately 6 with a sample dilution that resulted in an ethanol (B145695) concentration of about 5% (v/v). researchgate.net The use of a stable isotope dilution assay, where a deuterated analogue of the target compound is used as an internal standard, is a powerful strategy for accurate quantification, as it compensates for matrix effects and variations during sample preparation and analysis. researchgate.net Such methods can achieve limits of detection in the low ng/L range, with high recovery efficiencies and good reproducibility. researchgate.net

While specific studies on this compound are not extensively documented, the established methodologies for other pyrazines found in foods like roasted barley, cocoa beans, and sunflower seeds provide a robust foundation for developing and validating analytical protocols for its trace analysis. sigmaaldrich.com

Table 1: Analytical Parameters for Trace Analysis of Analogous Pyrazine Compounds

| Analyte | Matrix | Analytical Technique | Key Parameters | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| 3-Alkyl-2-methoxypyrazines | Wine, Juice | HS-SPME-GC-MS | Fiber: DVB/CAR/PDMS; pH: ~6.0; Ethanol: ~5% (v/v) | 1-2 ng/L (wine) | researchgate.net |

| 2-Ethyl-3-methylpyrazine | Roasted Barley | GC-MS | Steam distillation for extraction | Not specified | sigmaaldrich.com |

| Various Pyrazines | Roasted Cocoa Beans | GC-MS | Steam volatile extraction | Not specified | sigmaaldrich.com |

| 2-Ethyl-3-methylpyrazine | Sunflower Seeds | Flavoromics Approach | Analysis of volatile compounds post-roasting | Not specified | sigmaaldrich.com |

Environmental Fate and Degradation Studies

The environmental fate of heterocyclic compounds, including pyrazine derivatives, is a critical area of research due to their potential persistence and impact on ecosystems. mdpi.com Pyrazines can enter the environment through various pathways, including industrial waste and their formation during the heating of food. mdpi.comnih.gov There is limited specific information available on the environmental degradation of this compound; however, general studies on the pyrazine class of compounds offer insights into their likely behavior.

Many substituted pyrazines have been found to be poorly biodegradable under aerobic conditions. researchgate.net However, certain bacteria have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy, indicating that biodegradation pathways exist. nih.gov The initial steps in the microbial degradation of pyrazines can involve hydroxylation of the pyrazine ring, followed by ring cleavage. nih.govresearchgate.net The specific substituents on the pyrazine ring can significantly influence the degradation pathway and rate. researchgate.net

In addition to biodegradation, other environmental degradation processes may occur. Photodegradation, or photolysis, is a process where organic compounds are broken down by light, particularly UV radiation. pjoes.com This can occur directly, or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. pjoes.com The heterocyclic structure of pyrazines may be susceptible to such oxidative pathways. researchgate.net

In animal metabolism, pyrazines are typically hydroxylated and then excreted as glucuronates or glutathione (B108866) conjugates without the pyrazine ring being cleaved. nih.gov This suggests a degree of stability of the core ring structure in biological systems. The complete environmental degradation pathways for many pyrazine derivatives, including the mechanism of ring cleavage by microorganisms, remain an area requiring further investigation. nih.gov

Table 2: Potential Environmental Degradation Pathways for the Pyrazine Ring

| Degradation Type | Mechanism | Key Reactive Species/Agents | Potential Outcome | Reference |

|---|---|---|---|---|

| Biodegradation | Microbial metabolism by specific bacteria. | Bacterial enzymes | Initial hydroxylation followed by enzymatic ring cleavage. | nih.govresearchgate.net |

| Photodegradation (Indirect) | Oxidation by photochemically produced radicals. | Hydroxyl radicals (•OH), Ozone (O₃) | Oxidation, hydroxylation, and potential ring cleavage. | researchgate.netpjoes.com |

| Metabolism (in animals) | Phase I and Phase II metabolic reactions. | Cytochrome P450 enzymes, Glucuronyltransferases | Hydroxylation and conjugation for excretion; ring is typically not cleaved. | nih.gov |

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of heterocyclic compounds like pyrazines has traditionally involved methods that may use harsh reaction conditions, hazardous reagents, and generate significant waste. tandfonline.com Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient production methods.

Key principles of green chemistry applicable to pyrazine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or newer options like deep eutectic solvents and cyclopentyl methyl ether (CPME). ijarsct.co.inmdpi.comresearchgate.net

Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. Green catalytic approaches favor the use of recyclable heterogeneous catalysts (e.g., ZnO nanoparticles) or biocatalysts (e.g., enzymes like lipases) over stoichiometric reagents. ijarsct.co.innih.gov

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are highly efficient as they reduce the number of steps, minimize waste from intermediate purification, and save time and energy. tandfonline.comijarsct.co.in

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasonic waves can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. researchgate.net

For a molecule like this compound, a green synthesis could potentially be adapted from established reactions. For instance, the synthesis of a related compound, 2,5-bis(pyridin-4-ylethynyl)pyrazine, was achieved via a Sonogashira cross-coupling reaction. beilstein-journals.org A green approach to a similar synthesis for this compound would focus on using a recyclable palladium catalyst, a green solvent system, and energy-efficient conditions. Another strategy involves the direct condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which is a classical and straightforward route to the pyrazine core. tandfonline.com Greener variations of this method would avoid hazardous oxidizing agents and solvents.

Table 3: Comparison of Conventional vs. Green Chemistry Approaches in Heterocyclic Synthesis

| Principle | Conventional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvents | Volatile organic compounds (e.g., THF, DMF) | Water, ethanol, deep eutectic solvents, ionic liquids, or solvent-free conditions. | mdpi.comijarsct.co.inresearchgate.net |

| Catalysts | Harsh stoichiometric reagents (e.g., strong acids/bases, heavy metals). | Recyclable heterogeneous catalysts (e.g., ZnO, montmorillonite (B579905) K10), biocatalysts (enzymes). | mdpi.comijarsct.co.innih.gov |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. | tandfonline.comijarsct.co.in |

| Energy | Prolonged heating under reflux. | Microwave irradiation, ultrasound, ambient temperature reactions. | researchgate.net |

| Reagents | Use of hazardous reagents (e.g., thionyl chloride). | Minimizing the use of hazardous reagents and designing safer chemicals. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Ethynyl-3-methylpyrazine, and how can reaction conditions be tuned to minimize isomer formation?

- Methodological Answer : A common strategy involves condensation of substituted diamines with diketones or alkynyl precursors. For example, 2-ethyl-3-methylpyrazine derivatives have been synthesized using 1,2-diaminopropane and 2,3-pentanedione, yielding isomeric products due to regioselectivity challenges . To minimize isomer formation, optimize solvent polarity (e.g., THF vs. cyclopentyl methyl ether), temperature (−78°C for kinetic control), and stoichiometric ratios. Catalytic additives (e.g., acetic acid) can enhance selectivity by stabilizing intermediates. For ethynyl substitution, Sonogashira coupling or alkyne-functionalized precursors may be employed, with rigorous monitoring via TLC or GC-MS to track byproducts .

Table 1 : Synthetic Conditions for Pyrazine Derivatives

| Precursor | Solvent | Temperature | Yield (%) | Isomer Ratio | Reference |

|---|---|---|---|---|---|

| 1,2-diaminopropane | Ethanol | Reflux | 65–70 | 1:1 (3,5:3,6) | |

| Alkynyl halide | THF | −78°C | 70–85 | >9:1 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify substituent positions. For 3-methylpyrazines, methyl protons resonate at δ 2.3–2.6 ppm, while ethynyl protons (if present) appear as a singlet near δ 3.1–3.3 ppm. -NMR distinguishes sp carbons (pyrazine ring: 145–155 ppm) from sp carbons (ethynyl: ~75 ppm) .

- MS : Electron-impact MS reveals fragmentation patterns. For 2-methoxy-3-methylpyrazine, loss of HO (18 Da) or HS (34 Da) indicates skeletal rearrangements, which can be validated via deuterium labeling .

- IR : Confirm ethynyl groups via C≡C stretches (~2100 cm) and pyrazine ring vibrations (1600–1500 cm) .

Q. What challenges arise in the chromatographic separation of this compound from its structural isomers, and how can these be methodologically addressed?

- Methodological Answer : Isomeric pyrazines (e.g., 3,5- vs. 3,6-substitution) often co-elute due to similar polarities. Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to enhance resolution. GC-MS with a polar stationary phase (e.g., DB-WAX) can separate isomers based on boiling points and dipole interactions. For preparative isolation, consider recrystallization in ethanol/water mixtures, leveraging solubility differences .

Advanced Research Questions

Q. What isotopic labeling strategies (e.g., , ) are effective in elucidating the mechanistic pathways of this compound formation?

- Methodological Answer :

- -Labeling : Introduce -enriched diamines to track nitrogen incorporation during cyclization. Compare isotopic ratios via HRMS or -NMR to identify intermediates .

- -Labeling : Use -acetylene precursors to trace ethynyl group integration. Analyze -NMR splitting patterns or isotope-encoded MS fragments to map bond formation .

Q. How do electron-impact mass spectrometry fragmentation patterns inform the structural elucidation of alkyl-substituted pyrazines like this compound?

- Methodological Answer :

- Key Fragments : Molecular ions (M) lose substituents sequentially. For 2-methoxy-3-methylpyrazine, loss of HO (m/z −18) indicates a skeletal rearrangement involving methoxy and methyl groups. Compare with 2-methylthio analogs (loss of HS, m/z −34) to differentiate substituent effects .

- Metastable Ions : Use collision-induced dissociation (CID) to study low-abundance fragments. For ethynyl derivatives, expect cleavage of the C≡C bond (m/z −26) or ring-opening rearrangements.

Q. In bioactivity studies, what in vitro assays are suitable for assessing the semiochemical potential of this compound, based on structural analogs?

- Methodological Answer :

- Electroantennography (EAG) : Test olfactory receptor responses in insect models (e.g., Hymenoptera). For example, 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine acts as a wasp pheromone; similar assays can evaluate ethynyl derivatives .

- Dose-Response Curves : Measure EC values using heterologous expression of olfactory receptors in Xenopus oocytes or HEK293 cells. Pair with GC-EAD to confirm bioactive compounds .

Data Contradiction Analysis

- Isomer Ratio Discrepancies : Studies report varying isomeric yields (e.g., 1:1 vs. 9:1) for pyrazine syntheses. Resolve by standardizing reaction conditions (e.g., strict anhydrous conditions, inert atmosphere) and validating via independent synthetic routes (e.g., metalation-electrophilic trapping vs. condensation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.